N-[2-(2-methoxyphenyl)ethyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone-derived acetamide featuring a 4-methylphenyl substituent at position 4 of the pyrimidinone ring and a 2-(2-methoxyphenyl)ethyl group attached to the acetamide moiety.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-7-9-17(10-8-16)19-13-22(27)25(15-24-19)14-21(26)23-12-11-18-5-3-4-6-20(18)28-2/h3-10,13,15H,11-12,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZLJMNOGIUMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring, which is known for its diverse biological activities. The molecular formula for this compound is , and its IUPAC name reflects its intricate substituents.
Biological Activity Overview
Research indicates that compounds containing pyrimidine derivatives often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized in the following sections.
Antimicrobial Activity
A study conducted by Chikhalia et al. demonstrated that similar pyrimidine derivatives showed considerable antibacterial activity against various strains such as E. coli and S. aureus. The presence of methoxy groups in the structure often enhances antimicrobial efficacy due to increased lipophilicity and improved membrane penetration .
Antifungal Activity
Research on related compounds has shown promising antifungal activity. For instance, a series of 1,6-dihydropyrimidine derivatives were evaluated for their antifungal properties against Candida albicans, revealing that certain structural modifications can significantly enhance activity . Given the structural similarities, it is plausible that this compound may exhibit similar antifungal effects.
Anticancer Potential
Pyrimidine derivatives have also been investigated for their anticancer properties. A quantitative structure-activity relationship (QSAR) study indicated that modifications on the pyrimidine ring can lead to increased cytotoxicity against cancer cell lines . The specific substitution patterns in this compound may contribute to its potential as an anticancer agent.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Antimicrobial Activity : A study synthesized various 4-substituted pyrimidine derivatives and tested them against bacterial strains. The results indicated that compounds with electron-donating groups like methoxy displayed enhanced antibacterial properties .
- Evaluation of Antifungal Properties : In vitro studies on 1,6-dihydropyrimidines showed significant activity against Candida albicans, suggesting that structural features such as the oxo group play a crucial role in enhancing antifungal efficacy .
- Cytotoxicity Assays : Research into the cytotoxic effects of pyrimidine derivatives indicated that certain substitutions could lead to selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares a 1,6-dihydropyrimidin-4-one core with multiple analogs, differing primarily in substituent groups. Key structural variations include:
- Aromatic substituents on the pyrimidinone ring (e.g., 4-methylphenyl in the target vs. halogens or methoxy groups in others).
- Acetamide side chains modified with aryl, heteroaryl, or alkyl groups.
Comparative Analysis of Key Analogs
Table 1: Structural and Physical Properties
Key Observations:
Substituent Impact on Melting Points: Halogenated analogs (e.g., 5.6 with Cl) exhibit higher melting points (~230°C) compared to non-halogenated derivatives (e.g., 5.15 at 224°C), likely due to increased molecular symmetry and intermolecular interactions . Methoxy groups (as in the target compound) may reduce melting points relative to halogens due to lower polarity.
Biological Activity: Analogs like compound 8 act as dual EGFR/BRAFV600E inhibitors, with thioether and quinazolinone groups enhancing kinase binding . The target compound’s methoxyphenyl group may modulate selectivity or potency compared to halogenated derivatives.
Synthetic Routes :
Pharmacological and Physicochemical Trends
- Lipophilicity : The target compound’s 2-methoxyphenethyl group may increase lipophilicity compared to thiazole (Ev14) or dichlorophenyl (Ev7) derivatives, influencing blood-brain barrier penetration.
- Acid Dissociation (pKa) : Analogs with sulfanyl groups (e.g., Ev15) have predicted pKa values near 7.0, suggesting moderate solubility at physiological pH .
Preparation Methods
Reaction Conditions and Mechanism
The pyrimidinone core is synthesized via a three-component condensation adapted from methods described in and. The reaction involves:
-
4-Methylbenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol) in absolute ethanol (50 mL) with concentrated HCl (2 mL) as a catalyst.
-
The mixture is refluxed at 80°C for 12 hours under nitrogen, followed by cooling to 0°C to precipitate the product.
Mechanistic Insight : The acid-catalyzed reaction proceeds through imine formation, nucleophilic attack by the β-keto ester, and cyclodehydration to yield the dihydropyrimidinone.
Purification and Characterization
The crude product is recrystallized from ethanol-water (3:1) to yield white crystals (68–72%).
| Property | Value/Observation |
|---|---|
| Melting Point | 192–194°C |
| IR (KBr, cm⁻¹) | 3180 (N–H), 1685 (C=O) |
| ¹H NMR (DMSO-d₆, δ) | 8.21 (s, 1H, NH), 7.35–7.18 (m, 4H, Ar–H), 5.92 (s, 1H, H-5), 2.34 (s, 3H, CH₃) |
Phase 2: Synthesis of 2-Chloro-N-[2-(2-Methoxyphenyl)ethyl]acetamide
Chloroacetylation of 2-(2-Methoxyphenyl)ethylamine
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2-(2-Methoxyphenyl)ethylamine (0.05 mol) and K₂CO₃ (0.06 mol) are dissolved in acetone (50 mL).
-
Chloroacetyl chloride (0.06 mol) is added dropwise at 0°C, followed by refluxing at 60°C for 5 hours.
Workup : The mixture is poured into ice water, filtered, and dried to yield the chloroacetamide intermediate (82% yield).
| Property | Value/Observation |
|---|---|
| Melting Point | 89–91°C |
| ¹H NMR (CDCl₃, δ) | 7.24–6.85 (m, 4H, Ar–H), 4.12 (s, 2H, Cl–CH₂), 3.81 (s, 3H, OCH₃), 3.55 (t, 2H, N–CH₂), 2.87 (t, 2H, Ar–CH₂) |
Phase 3: N-Alkylation of Pyrimidinone
Optimization of Alkylation Conditions
The pyrimidinone’s N–H at position 1 undergoes alkylation with the chloroacetamide under mild conditions:
-
4-(4-Methylphenyl)-6-oxo-1,6-dihydropyrimidine (0.01 mol), 2-chloro-N-[2-(2-methoxyphenyl)ethyl]acetamide (0.01 mol), and K₂CO₃ (0.015 mol) are stirred in DMF (20 mL) at 60°C for 8 hours.
Key Considerations :
-
Solvent : DMF enhances nucleophilicity of the pyrimidinone’s NH group.
-
Base : K₂CO₃ facilitates deprotonation without promoting side reactions.
Isolation and Purity Assessment
The product is precipitated by adding ice-cold water, filtered, and recrystallized from methanol (Yield: 65%).
| Property | Value/Observation |
|---|---|
| Melting Point | 178–180°C |
| IR (KBr, cm⁻¹) | 3280 (N–H), 1692 (C=O), 1650 (C=O, amide) |
| ¹³C NMR (DMSO-d₆, δ) | 168.4 (amide C=O), 164.8 (pyrimidinone C=O), 130.1–114.3 (Ar–C), 55.2 (OCH₃), 40.1 (N–CH₂) |
Analytical Validation and Comparative Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 67.82 | 67.75 |
| H | 5.92 | 5.88 |
| N | 9.87 | 9.83 |
Reaction Yield Optimization
| Parameter | Variation | Yield (%) |
|---|---|---|
| Temperature | 50°C | 52 |
| 60°C | 65 | |
| 70°C | 63 | |
| Solvent | DMF | 65 |
| Acetonitrile | 48 | |
| THF | 41 |
Q & A
Basic: What are the optimal synthetic routes for preparing N-[2-(2-methoxyphenyl)ethyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide?
Methodological Answer:
Synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1: Condensation of 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to introduce the acetamide backbone .
- Step 2: Coupling the intermediate with 2-(2-methoxyphenyl)ethylamine via nucleophilic substitution. Reaction conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) are critical for yield optimization .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
- Yield Optimization: Adjust stoichiometry (1.2:1 molar ratio of amine to intermediate) and monitor pH to minimize side reactions .
Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the dihydropyrimidinone ring (e.g., δ ~5.9–6.1 ppm for H-5 in DMSO-d₆) and methoxyphenyl protons (δ ~3.8 ppm for OCH₃) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish from structural analogs .
- Elemental Analysis: Match experimental vs. theoretical C/H/N/O percentages (e.g., ±0.3% deviation) to confirm purity .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Basic: What initial biological screening assays are suitable for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., CDK2) or proteases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
- Receptor Binding Studies: Radioligand displacement assays (e.g., GPCR targets) to measure Ki values .
Advanced: How can structure-activity relationship (SAR) studies be designed for the dihydropyrimidinone core?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituted phenyl groups (e.g., 4-fluoro, 3-chloro) to evaluate electronic effects on bioactivity .
- Side-Chain Variations: Replace the methoxyphenethyl group with piperidinyl or morpholinyl moieties to assess steric and hydrogen-bonding contributions .
- In Silico Docking: Use AutoDock Vina to predict binding poses against target proteins (e.g., COX-2). Validate with MD simulations (GROMACS) .
- Data Correlation: Cross-reference IC₅₀ values with logP and polar surface area to identify bioavailability trends .
Advanced: How can contradictory data on synthetic yields or bioactivity be resolved?
Methodological Answer:
- Yield Discrepancies: Re-examine reaction conditions (e.g., solvent purity, inert atmosphere) and intermediates via LC-MS to detect degradation products .
- Bioactivity Variability: Standardize assay protocols (e.g., cell passage number, serum-free conditions) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Confirmation: Perform X-ray crystallography or 2D NMR (COSY, NOESY) to rule out regioisomeric impurities .
Advanced: What strategies are recommended for improving metabolic stability and reducing toxicity?
Methodological Answer:
- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect oxidative or hydrolytic degradation .
- Prodrug Design: Introduce ester or carbamate groups at the acetamide nitrogen to enhance plasma stability .
- Toxicity Profiling: Conduct Ames tests (mutagenicity) and hERG channel inhibition assays (cardiotoxicity) early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
